Introduction: The Emergence of a Novel Urolithin Analogue
Introduction: The Emergence of a Novel Urolithin Analogue
An In-Depth Technical Guide to 8,9,10-Trimethoxy Urolithin M6 (CAS 107100-41-4)
For Researchers, Scientists, and Drug Development Professionals
Urolithins are a class of bioactive dibenzo[b,d]pyran-6-one derivatives that are metabolites produced by the human gut microbiota from ellagitannins and ellagic acid found in pomegranates, berries, and nuts.[1][2] These natural compounds have garnered significant attention for their potential therapeutic applications, exhibiting anti-inflammatory, antioxidant, anticancer, and neuroprotective properties.[3] Among the various urolithins, Urolithin M6 (3,8,9,10-tetrahydroxy-6H-dibenzo[b,d]pyran-6-one) has been identified as a key intermediate in the metabolic pathway of ellagitannins. This guide focuses on a synthetic derivative, 8,9,10-Trimethoxy Urolithin M6, a molecule designed to explore and potentially enhance the therapeutic promise of its natural precursor.
The strategic methylation of hydroxyl groups on natural products is a well-established approach in medicinal chemistry to modulate their physicochemical and pharmacokinetic properties. This modification can lead to improved metabolic stability, enhanced cell permeability, and altered target-binding affinity.[4] In the context of urolithins, methylation has been shown to augment their biological activity. For instance, methylated Urolithin A has demonstrated potent anticancer effects by targeting microRNA-21 and its downstream signaling pathways.[5] Therefore, 8,9,10-Trimethoxy Urolithin M6 represents a rationally designed analogue with the potential for optimized therapeutic efficacy.
Physicochemical Properties
While specific experimental data for 8,9,10-Trimethoxy Urolithin M6 is not extensively reported in the public domain, its properties can be inferred from its chemical structure and data available for its parent compound, Urolithin M6. The methylation of the hydroxyl groups at positions 8, 9, and 10 is expected to decrease its polarity and increase its lipophilicity compared to the parent molecule. This modification would likely influence its solubility, with an expected increase in solubility in organic solvents and a decrease in aqueous media.
| Property | 8,9,10-Trimethoxy Urolithin M6 | Urolithin M6 (Parent Compound) |
| CAS Number | 107100-41-4 | 1006683-97-1 |
| Molecular Formula | C₁₆H₁₄O₆ | C₁₃H₈O₆ |
| Molecular Weight | 302.28 g/mol | 260.20 g/mol [6] |
| IUPAC Name | 3-hydroxy-8,9,10-trimethoxybenzo[c]chromen-6-one | 3,8,9,10-tetrahydroxybenzo[c]chromen-6-one[7] |
| Appearance | Likely a solid | Solid[6] |
| Solubility | Expected to be soluble in organic solvents like DMSO, methanol, and ethyl acetate. | Slightly soluble in water, more soluble in organic solvents. |
| Melting Point | Not reported | Not reported |
| Boiling Point | Not reported | Not reported |
Synthesis and Manufacturing
A likely approach to synthesize the trimethoxy derivative would involve an additional methylation step following the synthesis of the Urolithin M6 core structure.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of 8,9,10-Trimethoxy Urolithin M6.
Detailed Protocol (Hypothesized):
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Synthesis of Urolithin M6 Core: Following the established multi-step synthesis involving a Suzuki coupling and intramolecular C-H oxygenation to yield the 3,8,9,10-tetrahydroxy-6H-dibenzo[b,d]pyran-6-one (Urolithin M6) scaffold.[8]
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Selective Protection of the 3-Hydroxyl Group: To achieve selective methylation at the 8, 9, and 10 positions, the more acidic 3-hydroxyl group may require protection using a suitable protecting group.
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Methylation: The protected Urolithin M6 would then be subjected to methylation using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetone or DMF). The reaction would be carried out at an elevated temperature to ensure complete methylation of the hydroxyl groups at positions 8, 9, and 10.
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Deprotection: The protecting group on the 3-hydroxyl group would then be removed under appropriate conditions to yield the final product.
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Purification: The crude product would be purified using chromatographic techniques such as column chromatography or preparative HPLC to obtain 8,9,10-Trimethoxy Urolithin M6 in high purity.
Biological Activity and Mechanism of Action
Direct experimental evidence for the biological activity of 8,9,10-Trimethoxy Urolithin M6 is limited. However, based on the known activities of its parent compound and other methylated urolithins, a strong hypothesis can be formulated regarding its potential as an anticancer agent, likely acting through the inhibition of Lactate Dehydrogenase A (LDH-A).
Inhibition of Lactate Dehydrogenase A (LDH-A)
Urolithin M6 has been identified as a mimetic of galloflavin, a known inhibitor of LDH-A.[8] LDH-A is a critical enzyme in the glycolytic pathway, which is often upregulated in cancer cells to support their high proliferative rate (the Warburg effect). By inhibiting LDH-A, it is possible to disrupt cancer cell metabolism, leading to reduced energy production and cell death.[9] It is highly probable that 8,9,10-Trimethoxy Urolithin M6 was designed to be a more potent or bioavailable inhibitor of LDH-A.
Caption: Proposed mechanism of action via LDH-A inhibition.
Modulation of Cancer-Related Signaling Pathways
Studies on methylated Urolithin A have revealed its ability to modulate key signaling pathways involved in cancer progression.[5] It is plausible that 8,9,10-Trimethoxy Urolithin M6 exerts similar effects.
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PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Methylated Urolithin A has been shown to suppress Akt phosphorylation.[5]
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Wnt/β-catenin Pathway: Aberrant activation of this pathway is common in many cancers. Methylated Urolithin A can suppress Wnt/β-catenin-mediated transcription.[5]
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NF-κB and MAPK Pathways: These pathways are involved in inflammation and cell survival. Urolithins are known to inhibit these pathways, contributing to their anti-inflammatory and anticancer effects.[3]
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments that would be crucial for characterizing the biological activity of 8,9,10-Trimethoxy Urolithin M6, based on protocols used for related compounds.
LDH-A Enzyme Inhibition Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of LDH-A.
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Reagents and Materials:
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Purified human LDH-A enzyme
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Pyruvate
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NADH
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Phosphate buffer (100 mM, pH 7.5)
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8,9,10-Trimethoxy Urolithin M6 (dissolved in DMSO)
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96-well microplate
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Microplate reader
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-
Procedure:
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Prepare a reaction mixture containing phosphate buffer, pyruvate, and NADH.
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Add varying concentrations of 8,9,10-Trimethoxy Urolithin M6 to the wells of the microplate. Ensure the final DMSO concentration is consistent across all wells (e.g., 0.6%).
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Initiate the enzymatic reaction by adding LDH-A to each well.
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Immediately monitor the decrease in absorbance at 340 nm over time (typically 3 minutes) at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADH.
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Calculate the rate of reaction for each concentration of the inhibitor.
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Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
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Cell Viability Assay (MTT or WST-1)
This assay determines the cytotoxic effect of the compound on cancer cell lines.
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Reagents and Materials:
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Cancer cell line (e.g., DU145 prostate cancer cells)
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Complete cell culture medium
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8,9,10-Trimethoxy Urolithin M6 (dissolved in DMSO)
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MTT or WST-1 reagent
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96-well cell culture plate
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Microplate reader
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-
Procedure:
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Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Treat the cells with a range of concentrations of 8,9,10-Trimethoxy Urolithin M6 for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and an untreated control.
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After the incubation period, add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
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Measure the absorbance at the appropriate wavelength using a microplate reader.
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Calculate the percentage of cell viability relative to the untreated control.
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Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
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Lactate Production Assay in Cancer Cells
This assay measures the effect of the compound on glycolysis in cancer cells by quantifying lactate production.
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Reagents and Materials:
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Cancer cell line (e.g., Raji lymphoma cells)
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Complete cell culture medium
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8,9,10-Trimethoxy Urolithin M6 (dissolved in DMSO)
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6-well cell culture plate
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Trichloroacetic acid (TCA)
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Lactate assay kit or reagents for the Barker and Summerson method
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-
Procedure:
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Seed the cells in a 6-well plate.
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Treat the cells with different concentrations of 8,9,10-Trimethoxy Urolithin M6 for a defined period (e.g., 3 hours).
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At the end of the incubation, collect both the culture medium and the cell lysate by adding TCA.
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Centrifuge the samples to precipitate proteins.
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Measure the lactate concentration in the supernatant using a commercial lactate assay kit or a colorimetric method.
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Calculate the amount of lactate produced and determine the IC50 for lactate production.
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Conclusion and Future Directions
8,9,10-Trimethoxy Urolithin M6 is a promising synthetic analogue of a natural gut microbial metabolite. While direct experimental data on this specific compound is sparse, its rational design, based on the known biological activities of urolithins and the principles of medicinal chemistry, suggests significant potential as an anticancer agent. Its likely mechanism of action involves the inhibition of LDH-A, a key enzyme in cancer metabolism, and the modulation of critical cancer-related signaling pathways.
Future research should focus on several key areas:
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Definitive Synthesis and Characterization: A detailed and optimized synthesis protocol needs to be established, along with a comprehensive characterization of its physicochemical properties.
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In Vitro and In Vivo Efficacy: Rigorous testing in a panel of cancer cell lines and in preclinical animal models is required to validate its anticancer activity and determine its therapeutic window.
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Pharmacokinetic Profiling: Studies on its absorption, distribution, metabolism, and excretion (ADME) are crucial to assess its bioavailability and in vivo stability.
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Mechanism of Action Studies: In-depth molecular studies are needed to confirm its target engagement with LDH-A and to elucidate its effects on various signaling pathways.
The exploration of 8,9,10-Trimethoxy Urolithin M6 and similar analogues represents an exciting frontier in the development of novel, nature-inspired therapeutics for the treatment of cancer and potentially other diseases.
References
Sources
- 1. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 2. Comparative Analysis of the Impact of Urolithins on the Composition of the Gut Microbiota in Normal-Diet Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urolithins–gut Microbial Metabolites with Potential Health Benefits [openmedicinalchemistryjournal.com]
- 4. Methylated urolithin A, the modified ellagitannin-derived metabolite, suppresses cell viability of DU145 human prostate cancer cells via targeting miR-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. urolithin M6 | TargetMol [targetmol.com]
- 7. Synthesis of natural urolithin M6, a galloflavin mimetic, as a potential inhibitor of lactate dehydrogenase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of human lactate dehydrogenase A (LDHA) inhibitors as anticancer agents to inhibit the proliferation of MG-63 osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
